molecular formula C20H23N5O2S B2736665 3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one CAS No. 891113-81-8

3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

Cat. No.: B2736665
CAS No.: 891113-81-8
M. Wt: 397.5
InChI Key: QJSTYYMDPQWPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a high-purity chemical compound intended for research and development purposes in pharmaceutical and life sciences. This complex molecule is built around a hybrid heterocyclic scaffold, featuring a [1,2,4]triazolo[4,3-a]pyrimidin-7-one core linked via a sulfanyl bridge to a 4-benzylpiperidine moiety. The 4-benzylpiperidine subunit is a privileged structure in medicinal chemistry, frequently employed in the design of active pharmaceutical ingredients (APIs) due to its favorable physicochemical and receptor-binding properties . While the specific biological activity and mechanism of action for this exact 5-methyl derivative require further experimental investigation, its structural similarity to other documented triazolopyrimidine and piperidine-containing compounds suggests significant potential as a key intermediate for developing novel therapeutic agents . Researchers may explore its application in modulating central nervous system (CNS) targets, given the prevalence of the 4-benzylpiperidine fragment in neuropharmacology, or its utility in oncology and metabolic disorder research. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-14-11-17(26)21-19-22-23-20(25(14)19)28-13-18(27)24-9-7-16(8-10-24)12-15-5-3-2-4-6-15/h2-6,11,16H,7-10,12-13H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSTYYMDPQWPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring.

    Introduction of the Thioether Linkage: The thioether linkage is introduced through a nucleophilic substitution reaction, where a thiol group reacts with an appropriate electrophile.

    Attachment of the Benzylpiperidine Moiety: The final step involves the attachment of the benzylpiperidine group through a coupling reaction, often facilitated by a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Core Heterocyclic System

  • The target compound’s [1,2,4]triazolo[4,3-a]pyrimidin-7-one core differs from analogs such as [1,2,3]triazolo[4,5-d]pyrimidin-7-one and pyrazolo[1,5-a]pyrimidin-7-one .

Substituent Effects

  • Sulfanyl Linkers: The target compound’s sulfanyl-ethyl-oxo chain contrasts with the benzylsulfanyl group in CAS 898924-43-1 . Sulfanyl groups may improve solubility compared to nonpolar alkyl chains.
  • Piperidine vs. Piperazine: The 4-benzylpiperidine group in the target compound differs from 4-phenylpiperazine in and pyrimidinylpiperazine in .
  • Heterocyclic Modifications: The thieno-fused core in introduces sulfur into the aromatic system, which may enhance electron delocalization or alter metabolic stability compared to non-fused triazolopyrimidinones.

Biological Activity

The compound 3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a heterocyclic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N3O2SC_{23}H_{25}N_3O_2S with a molecular weight of approximately 407.53 g/mol. The structure features a triazolo-pyrimidine core that is known to exhibit various biological activities.

PropertyValue
Molecular FormulaC23H25N3O2S
Molecular Weight407.53 g/mol
IUPAC NameThis compound
LogP3.3857
Polar Surface Area39.756

Anticancer Properties

Preliminary studies indicate that compounds structurally similar to This compound exhibit significant anticancer activity. Specifically, it may function as a tankyrase inhibitor , which has implications in cancer therapy due to tankyrase's role in regulating cellular processes such as proliferation and apoptosis .

The mechanism of action for this compound involves interaction with specific molecular targets and pathways. It is believed to modulate the activity of various enzymes and receptors involved in cell signaling and regulation. This modulation can lead to altered cellular responses that are beneficial in therapeutic contexts .

In Vitro Studies

Research has demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Breast Cancer Cells : The compound showed IC50 values ranging from 7.9 to 92 µM against different breast cancer cell lines.
  • Colorectal Cancer Cells : Similar cytotoxicity was observed in colorectal cancer models.

These studies highlight the potential of this compound as a lead candidate for drug development targeting cancer .

Comparative Analysis with Similar Compounds

A comparative analysis with other compounds sharing structural features reveals varying degrees of biological activity:

Compound NameStructural FeaturesBiological Activity
4-benzylpiperidin-1-yl-thieno[3,2-d]pyrimidinSimilar thieno-pyrimidine corePotential anti-cancer properties
Tankyrase inhibitorsTargeting similar pathwaysFocused on cancer treatment
Other derivatives of triazolo-pyrimidinesVariations in substituentsVarying biological activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for optimizing the multi-step synthesis of this triazolo-pyrimidinone derivative?

  • Methodological Answer : The synthesis likely involves sequential functionalization of the pyrimidinone core. Start with nucleophilic substitution at the sulfur-containing moiety (e.g., thiol introduction via Mitsunobu or SN2 reactions) followed by piperidine coupling using carbodiimide-based reagents (e.g., EDC/HOBt) . Reaction optimization should include solvent polarity adjustments (e.g., DMF for polar intermediates) and temperature control (40–80°C) to minimize side products. Post-synthesis, purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Assign protons on the piperidine ring (δ 1.5–3.5 ppm) and aromatic regions (δ 7.0–8.5 ppm) for benzyl and pyrimidinone groups. Look for splitting patterns to confirm substitution .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
  • X-ray crystallography : If crystals are obtainable, use SHELXL for refinement. Resolve ambiguities in the sulfanyl-ethyl linker geometry by analyzing anisotropic displacement parameters .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., radioligand displacement for adenosine A2A receptors, given structural analogs in ). Use HEK293 cells expressing human A2A receptors and measure Ki values via competitive binding with [3H]SCH58261. Include positive controls (e.g., preladenant) and validate selectivity over A1/A3 receptors using homologous assays .

Advanced Research Questions

Q. How can researchers resolve electron density ambiguities in the piperidine-benzyl moiety during X-ray structure refinement?

  • Methodological Answer : For low-resolution data (<1.0 Å), employ twin refinement in SHELXL (BASF parameter) and apply restraints to bond lengths/angles in the benzylpiperidine group. Use the SQUEEZE algorithm to model disordered solvent molecules. Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to confirm plausible conformations .

Q. What experimental designs are recommended to assess the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship in neurological models?

  • Methodological Answer : In rodent models of Parkinson’s disease (e.g., 6-OHDA-lesioned rats), administer the compound orally (0.1–10 mg/kg) and measure plasma exposure (LC-MS/MS) alongside behavioral endpoints (e.g., L-Dopa-induced rotations). Use nonlinear mixed-effects modeling (NONMEM) to correlate AUC with contralateral turning frequency. Include dose-ranging studies to identify EC50 values and assess blood-brain barrier penetration via brain/plasma ratio calculations .

Q. How can regioselectivity challenges during functionalization of the triazolo-pyrimidinone core be addressed?

  • Methodological Answer : Employ computational tools (e.g., DFT-based Fukui indices) to predict reactive sites. For example, the sulfur atom at position 3 may exhibit higher nucleophilicity for alkylation. Experimentally, test protecting group strategies (e.g., Boc for piperidine amines) to direct reactions to desired positions. Monitor progress via in-situ IR spectroscopy for carbonyl or sulfanyl group transformations .

Q. What analytical workflows are recommended for impurity profiling in GMP-compliant synthesis?

  • Methodological Answer : Use LC-MS (Q-TOF) with a HILIC column to separate polar impurities. Identify process-related degradants (e.g., hydrolyzed sulfanyl derivatives) via MS/MS fragmentation. Quantify using a validated HPLC-UV method (ICH Q2(R1) guidelines). For genotoxic impurities (e.g., alkyl chlorides), employ sensitive GC-MS headspace analysis with a detection limit <10 ppm .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational docking predictions and experimental binding affinities for A2A receptors?

  • Methodological Answer : If in silico models (e.g., AutoDock Vina) predict high affinity but in vitro assays show weak binding, consider:

  • Protein flexibility : Re-dock using molecular dynamics (MD)-sampled receptor conformations.
  • Solvent effects : Include explicit water molecules in docking simulations.
  • Protonation states : Verify the compound’s ionization state at physiological pH (e.g., pKa of piperidine N using MarvinSketch). Validate with pH-dependent binding assays .

Environmental and Stability Studies

Q. What methodologies are appropriate for evaluating the environmental fate of this compound?

  • Methodological Answer : Conduct OECD 301F biodegradation tests in activated sludge. For abiotic degradation, assess hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation, λ >290 nm) via LC-MS. Measure soil sorption coefficients (Koc) using batch equilibrium methods. Include toxicity endpoints (e.g., Daphnia magna EC50) for ecological risk assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.